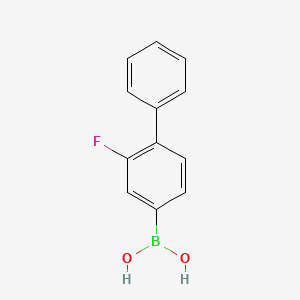

2-Fluoro-4-biphenylylboronic acid

描述

Significance of Boronic Acids in Contemporary Organic Chemistry

Boronic acids, with the general formula R-B(OH)₂, are a class of organic compounds that have become indispensable in modern organic synthesis. wikipedia.orgboronmolecular.com Their stability, low toxicity, and versatile reactivity make them essential building blocks and intermediates. boronmolecular.comamerigoscientific.comnih.gov One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. wikipedia.orgamerigoscientific.comnih.govmolecularcloud.orgnih.gov

Beyond the Suzuki coupling, boronic acids participate in a variety of other important chemical transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.orgamerigoscientific.commolecularcloud.org They act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol or diamine functionalities, such as sugars and amino acids. wikipedia.orgboronmolecular.commolecularcloud.org This unique property is exploited in the field of molecular recognition for applications like sensors and selective transport systems. wikipedia.orgboronmolecular.commolecularcloud.org The development of boronic acid derivatives, such as MIDA boronic esters, has further expanded their utility by improving stability and allowing for iterative cross-coupling strategies. amerigoscientific.com

Role of Fluorine in Modifying Biphenyl (B1667301) and Boronic Acid Properties for Research

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. wiley.comrsc.org In the context of biphenyl and boronic acid structures, fluorine substitution plays a crucial role in modulating reactivity and other characteristics for research purposes. The carbon-fluorine bond is exceptionally strong and stable, which can enhance the metabolic stability of molecules, a desirable trait in pharmaceutical research. wikipedia.org

The high electronegativity of fluorine can create significant inductive effects, influencing the electron distribution within a molecule. epa.gov This can alter the acidity of nearby functional groups, such as the boronic acid moiety, and change the reactivity of the aromatic rings. epa.gov For instance, the presence of fluorine can impact the rate and selectivity of cross-coupling reactions. nih.govrsc.org Furthermore, adding fluorine can increase a compound's lipophilicity, which may improve its ability to cross cell membranes, a key factor in the bioavailability of potential drug candidates. wikipedia.org The unique effects of fluorine substitution are so significant that they are often leveraged in the design of pharmaceuticals, agrochemicals, and advanced materials. wiley.comwikipedia.orgacs.org

Overview of Research Trajectories for 2-Fluoro-4-biphenylylboronic Acid

Research involving this compound primarily focuses on its application as a sophisticated building block in organic synthesis. chemimpex.com A major area of investigation is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. chemimpex.com The presence of the fluorine atom on the biphenyl ring influences the electronic properties of the molecule, which can lead to enhanced reactivity and selectivity in these coupling reactions. chemimpex.com

In the field of medicinal chemistry, this compound serves as a valuable starting material for the development of new pharmaceutical agents. chemimpex.com Researchers utilize it to create novel drug candidates with potentially improved efficacy and selectivity by incorporating the fluorinated biphenyl moiety into larger, biologically active molecules. chemimpex.com Additionally, this compound is explored in materials science for the creation of organic electronic devices and sensor technologies, where its ability to form stable complexes is a key advantage. chemimpex.com The ongoing research continues to uncover new applications for this versatile compound, highlighting its importance in advancing various scientific disciplines.

属性

IUPAC Name |

(3-fluoro-4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYWXDFYJSIUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379179 | |

| Record name | 2-Fluoro-4-biphenylylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178305-99-2 | |

| Record name | 2-Fluoro-4-biphenylylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-biphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Biphenylylboronic Acid Derivatives

Pathways and Kinetics of Protodeboronation

Protodeboronation is a crucial reaction of organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is often an undesired side reaction in synthetic applications like the Suzuki-Miyaura cross-coupling. wikipedia.org The stability of a boronic acid towards protodeboronation is highly dependent on factors such as pH, temperature, and the electronic and steric nature of its organic substituent. wikipedia.orgnih.gov

For arylboronic acids, including fluorinated derivatives, several mechanistic pathways for protodeboronation have been identified:

Acid-Catalyzed Pathway : At low pH, the reaction can proceed via a specific acid-catalyzed electrophilic aromatic substitution, where a proton replaces the boronic acid group. ed.ac.uk

Base-Catalyzed Pathway : Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. wikipedia.orged.ac.uk This species can then react with a proton source, like water, in a rate-limiting step to yield the protodeboronated arene. wikipedia.org For many arylboronic acids, this is the fastest pathway, which can be problematic for cross-coupling reactions typically run under basic conditions. ed.ac.uk

Zwitterionic Pathway : For heteroaromatic boronic acids containing a basic nitrogen atom, a zwitterionic intermediate can form under neutral pH conditions. wikipedia.org This species can undergo rapid, unimolecular fragmentation of the C-B bond. wikipedia.org While not directly applicable to 2-fluoro-4-biphenylylboronic acid, this pathway highlights the diverse mechanisms governing protodeboronation.

Kinetic studies on various substituted arylboronic acids have shown that the protodeboronation rates can vary over several orders of magnitude depending on the pH and the substituents. nih.goved.ac.uk Electron-withdrawing groups, such as the ortho-fluorine in this compound, can influence the rate of protodeboronation. ed.ac.uk The presence of an ortho-fluorine group in polyfluorinated aryl boronic acid derivatives has been noted to accelerate instability under basic conditions, leading to the formation of protodeboronation products. researchgate.net Detailed pH-rate profiles have been developed for a range of boronic acids, revealing that maximum reactivity is often observed at a specific pH. ed.ac.uk For some systems, self- and auto-catalysis can occur when the pH is close to the pKa of the boronic acid, as both the boronic acid and its conjugate boronate are present in significant concentrations. nih.goved.ac.uk

Table 1: General Pathways for Arylboronic Acid Protodeboronation

| Pathway | pH Condition | Key Intermediate/Reactant | General Characteristics |

|---|---|---|---|

| Acid-Catalyzed | Low pH | ArB(OH)₂ + H⁺ | Electrophilic aromatic substitution. ed.ac.uk |

| Base-Catalyzed | High pH | [ArB(OH)₃]⁻ | Often the most rapid pathway for simple arylboronic acids. wikipedia.orged.ac.uk |

| Zwitterionic Fragmentation | Neutral pH | Zwitterion (for basic heteroarylboronic acids) | Unimolecular C-B bond cleavage. wikipedia.org |

Lewis Acidity Modulation by Fluorine Substitution

The Lewis acidity of a boronic acid is a critical parameter influencing its reactivity, particularly its ability to interact with nucleophiles. The introduction of fluorine substituents significantly increases the acidity of phenylboronic acids. mdpi.com This effect is dependent on the position of the fluorine atom. mdpi.com

For this compound, the ortho-fluorine substituent plays a dominant role in enhancing Lewis acidity. This is primarily due to two factors:

Inductive Effect : Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) pulls electron density away from the boron center, making it more electrophilic and thus a stronger Lewis acid. mdpi.com

Intramolecular Hydrogen Bonding : The ortho-positioning allows for the formation of an intramolecular hydrogen bond between the fluorine atom and the hydrogen of a boronic acid hydroxyl group (B-O-H···F). mdpi.com This interaction stabilizes the boronic acid structure and further enhances its acidity.

The effect of a para-substituent is generally less pronounced due to the compensation of the inductive effect by the opposing resonance (mesomeric) effect. mdpi.com In contrast, a meta-substituent's influence is stronger than a para-substituent's because the resonance contribution is much weaker. mdpi.com The ortho-derivative, however, typically shows the most enhanced acidity. mdpi.com This trend is reflected in the pKa values of various fluorophenylboronic acids. A lower pKa value indicates a stronger acid. Computational studies have also been used to quantify Lewis acidity through metrics like Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA), which generally show that acidity increases with the number of fluorine substituents. nih.govacs.orgrsc.org

Table 2: Acidity (pKa) of Selected Fluorophenylboronic Acids

| Compound | Substituent Position | pKa | Key Influence |

|---|---|---|---|

| Phenylboronic acid | - | 8.80 | Reference |

| 4-Fluorophenylboronic acid | para | 8.30 | Inductive and resonance effect compensation. mdpi.com |

| 3-Fluorophenylboronic acid | meta | 7.95 | Dominant inductive effect. mdpi.com |

| 2-Fluorophenylboronic acid | ortho | 7.69 | Strong inductive effect and intramolecular H-bonding. mdpi.com |

(Data derived from analogous systems to illustrate the positional effect of fluorine.)

Reversible Covalent Interactions with Nucleophiles (e.g., Oxygen, Nitrogen)

Boronic acids are known for their ability to form reversible covalent bonds with nucleophiles, a property that is fundamental to their use in sensors, drug delivery, and catalysis. nih.govnih.govrsc.org

Interaction with Oxygen Nucleophiles : The most well-studied interaction is the formation of boronate esters with 1,2- or 1,3-diols, such as those found in carbohydrates. nih.govrsc.org This reaction is rapid and reversible in aqueous solutions. nih.gov The stability of the resulting boronate ester is influenced by the pH, the structure of the diol, and the Lewis acidity of the boronic acid. The enhanced Lewis acidity of this compound facilitates diol binding, particularly at neutral pH. nih.gov

Interaction with Nitrogen Nucleophiles : Boronic acids can also interact with amine nucleophiles. For instance, ortho-carbonylphenylboronic acids react with amines, including the lysine (B10760008) side chains on proteins, to form iminoboronates. nih.govnih.gov This three-component reaction is reversible and has been exploited for protein modification. nih.gov The ortho-aminomethyl group in some boronic acids has been shown to enhance affinity towards diols by lowering the pKa of the boronic acid. nih.gov

These reversible covalent interactions are central to the application of boronic acids as molecular probes and inhibitors, where they can target biomolecules containing diol or amine functionalities. nih.govnih.gov

Boronate Ester Formation with Vicinal Diols

The reaction between a boronic acid and a vicinal diol (a diol with hydroxyl groups on adjacent carbons) to form a cyclic boronate ester is a cornerstone of boronic acid chemistry. nih.gov The reaction mechanism and kinetics are sensitive to pH. The process generally involves the reaction of the neutral, trigonal boronic acid with the diol, although pathways involving the anionic, tetrahedral boronate have also been considered. nih.gov

For ortho-aminomethylphenylboronic acids, kinetic studies have shown that the mechanism can involve a rate-determining step where an inserted solvent molecule departs from the boron center prior to reaction with the diol. nih.gov The ortho-amino group, in its protonated ammonium (B1175870) form, can act as a general acid to facilitate this departure. nih.gov

The stability of the resulting boronate ester depends on the diol's structure. researchgate.net

Five-membered ring esters (from 1,2-diols) are formed faster but are often less thermodynamically stable than six-membered ring esters (from 1,3-diols). nih.govresearchgate.net

The cis-stereochemistry of a cyclic 1,2-diol is a prerequisite for efficient ester formation. researchgate.net

Alkyl substituents on the carbons bearing the hydroxyl groups can slow down the rate of transesterification but lead to a more thermodynamically stable product. researchgate.net

The enhanced Lewis acidity of this compound, due to the ortho-fluorine, lowers its pKa, making it a more effective diol binder at or near physiological pH compared to non-fluorinated analogues. nih.gov

Studies on Boroxine (B1236090) Formation and Dynamics

In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine. researchgate.netnih.govclockss.org This is a reversible equilibrium process:

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of boroxine is an entropically driven process. researchgate.netclockss.orgresearchgate.net The reaction has an enthalpic cost (it is endothermic), but this is overcome by the large positive entropy change resulting from the release of three water molecules into the bulk solvent. researchgate.netclockss.org Consequently, higher temperatures favor the formation of the boroxine. researchgate.netresearchgate.net

Studies on arylboronic acids have shown that electron-donating groups on the aromatic ring tend to favor boroxine formation. clockss.org When two different boronic acids are mixed, a dynamic combinatorial library can be generated, forming not only the two homo-boroxines but also two different hetero-boroxines. clockss.orgresearchgate.net The dynamic nature of the boronic acid/boroxine equilibrium is a key feature, allowing for the development of self-healing materials and other dynamic systems. researchgate.net Although boroxines are readily hydrolyzed back to boronic acids in the presence of water, their stability can be influenced by the substituents. researchgate.net

Mechanistic Insights into C-H Arylation Reactions

Palladium-catalyzed C-H arylation is a powerful tool for forming carbon-carbon bonds, allowing for the direct coupling of a C-H bond with an aryl partner, such as an arylboronic acid. nih.gov While the outline mentions "electrophilic fluorine reagents," the core of this transformation in the context of the subsection is the palladium-catalyzed coupling where the boronic acid acts as the aryl source.

Mechanistic studies of related C-H arylations using diaryliodonium salts as the aryl source have provided significant insights. These studies suggest that the reaction does not proceed through free radical intermediates. nih.gov A key finding is that a palladacycle, formed by the cyclometalation of the substrate with the palladium catalyst, can be a competent intermediate in the catalytic cycle. nih.gov The turnover-limiting step can vary; in some systems, it is the initial C-H activation (cyclopalladation), while in others, it is the oxidative addition of the arylating agent to the palladium center. nih.gov

The catalytic cycle for C-H arylation can involve different palladium oxidation states. Two primary cycles are often proposed for related cross-coupling reactions:

Pd(0)/Pd(II) Cycle : This is the classic mechanism for Suzuki-Miyaura cross-coupling. It involves oxidative addition of an aryl halide to a Pd(0) species, transmetalation with the boronic acid (or its boronate form), and reductive elimination to form the product and regenerate Pd(0).

Pd(II)/Pd(IV) Cycle : This cycle is often invoked in C-H functionalization reactions. nih.gov It typically begins with a Pd(II) species which activates a C-H bond to form a Pd(II)-aryl intermediate (a palladacycle). nih.gov This intermediate then undergoes oxidation by the coupling partner to a high-valent Pd(IV) species. Reductive elimination from the Pd(IV) center forms the C-C bond and regenerates a Pd(II) catalyst. nih.govnih.gov

In the context of C-H arylation, activation of the boronic acid typically occurs during a transmetalation step. Here, the aryl group from the boronic acid (often in its activated boronate form) is transferred to the palladium center, displacing a ligand (like an acetate (B1210297) or halide). This step is crucial for introducing the new aryl group into the catalytic cycle before the final bond-forming reductive elimination step. Mechanistic studies on similar systems have shown that the reaction can be accelerated by electron-withdrawing groups on the arylating agent, indicating that the oxidative addition step can be turnover-limiting. nih.gov

Kinetic Isotope Effect Studies for C-H Bond Scission

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org For C-H bond scission, the comparison of reaction rates for a compound and its deuterated analogue (kH/kD) provides significant insight into the transition state of the rate-determining step. princeton.edupkusz.edu.cn

The origin of the primary KIE lies in the difference in zero-point vibrational energies (ZPE) of the C-H and C-D bonds. baranlab.org The C-H bond has a higher ZPE than the stronger, more stable C-D bond. princeton.edu If the C-H bond is broken in the rate-determining step of a reaction, the difference in activation energy required to break the C-H versus the C-D bond results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE where kH/kD > 1. princeton.edupkusz.edu.cn The magnitude of the KIE can indicate the nature of the transition state; for example, a linear transition state in proton transfer can result in a large KIE, while non-linear transition states typically show smaller values. princeton.edu

While KIE studies are fundamental to understanding mechanisms like E2 eliminations or C-H activation by transition metals, specific KIE studies investigating the C-H bond scission for this compound are not prominently featured in the reviewed literature. princeton.edu However, in hypothetical C-H activation or functionalization reactions involving the biphenyl (B1667301) backbone of this molecule, the presence of a significant primary KIE would suggest that the C-H bond cleavage is indeed the rate-determining step. baranlab.org Conversely, a KIE value close to 1 would imply that C-H bond breaking occurs after the rate-limiting step or not at all. baranlab.org

Secondary KIEs, where the isotopically labeled bond is not broken, can also provide mechanistic information by probing changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org

Intramolecular Interactions and Electrochemically Facilitated Processes

The structure of this compound contains several features that could lead to significant intramolecular interactions and allow for electrochemically driven transformations. The presence of the fluorine atom, the biphenyl system, and the boronic acid group can all influence the molecule's conformation and reactivity.

Intramolecular Interactions: The organic fluorine atom can participate in weak intramolecular hydrogen bonds, such as C–H···F interactions. researchgate.net In the context of this compound, the fluorine atom at the 2-position could potentially interact with the ortho-hydrogen on the adjacent phenyl ring (C(3)-H) or even the hydroxyl groups of the boronic acid, influencing the dihedral angle between the two phenyl rings. Such intramolecular interactions are known to affect molecular conformation and crystal packing. researchgate.netescholarship.org The interplay of these weak interactions, including potential C-H···π bonds, can stabilize specific conformations of the molecule. rsc.org

Electrochemically Facilitated Processes: Arylboronic acids are known to participate in a variety of electrochemically driven reactions. rsc.org These processes can involve either oxidation or reduction to generate reactive intermediates.

Oxidative Processes: Anodic oxidation can facilitate the hydroxylation or amination of arylboronic acids. acs.org For instance, the electrosynthesis of phenols from arylboronic acids has been achieved under metal-free conditions, often involving a superoxide (B77818) anion radical. nih.govacs.org In other systems, an anodic potential is used to regenerate a metal catalyst, such as palladium in coupling reactions. acs.org The oxidation of an arylboronic acid can also lead to the formation of an aryl radical via carbon-boron bond cleavage, which can then be used in various arylation reactions. rsc.org

Reductive Processes: The electrochemical reduction of aryl halides in the presence of trialkyl borates provides a method for synthesizing arylboronic acids. sciencemadness.orgrsc.org This process involves the generation of an aryl anion or radical at the cathode, which then reacts with the boron electrophile. rsc.org

For this compound, electrochemical methods could potentially be used to facilitate its transformation into other valuable compounds. Anodic oxidation could convert it to 2-fluoro-4-biphenylol. The inherent π-system of the biphenyl structure means that the oxidation potential of the product might be lower than the starting material, which could lead to overoxidation—a common challenge in preparative electrochemical arylations that can sometimes be managed through techniques like flow electrochemistry. acs.org

Advanced Applications of 2 Fluoro 4 Biphenylylboronic Acid in Contemporary Research

Catalysis and Organic Synthesis Building Blocks

The utility of 2-Fluoro-4-biphenylylboronic acid stems from its capacity to participate in a wide array of catalytic cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. While this compound itself is a monofluorinated species, it serves as a critical starting material for synthesizing more complex polyfluorinated biphenyls and related biaryl systems. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid can be joined with other fluorinated aryl halides or triflates. nih.gov This strategy allows for the precise introduction of a 2-fluorobiphenyl (B19388) unit into a larger molecule, providing a pathway to compounds with multiple fluorine atoms distributed across the aromatic framework. The development of such synthetic routes is crucial for creating novel compounds where fluorine's electronic influence is precisely controlled.

Beyond C-C bond formation, this compound is a key substrate in powerful reactions that form bonds between carbon and heteroatoms.

Chan-Lam-Evans (CLE) Coupling: The CLE coupling is a copper-catalyzed reaction that forms aryl ethers and aryl amines from arylboronic acids and alcohols or amines, respectively. wikipedia.org This reaction is notable for its mild conditions, often proceeding at room temperature and open to the air. wikipedia.orgyoutube.com this compound is an ideal substrate for this transformation, enabling the synthesis of 2-fluoro-4-biphenylyl ethers and amines. wikipedia.orgbme.hu These products are valuable intermediates in drug discovery and materials science. The reaction proceeds through a proposed copper(III) intermediate which undergoes reductive elimination to form the desired C-O or C-N bond. wikipedia.org

Petasis Reaction: The Petasis borono-Mannich reaction is a multicomponent coupling of an amine, a carbonyl compound, and an aryl- or vinyl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to rapidly generate molecular complexity from simple, readily available starting materials. nih.gov this compound can serve as the arylboronic acid component, reacting with an in-situ formed iminium ion to yield complex α-amino acid derivatives or other highly functionalized amines. organic-chemistry.orgsemanticscholar.org The reaction is often facilitated by an adjacent hydroxyl group on one of the reactants, which activates the boronic acid. researchgate.net

Interactive Table: Key Reactions Involving Arylboronic Acids Select a reaction to see typical components and products.

Chan-Lam-Evans Coupling

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst/Promoter | Typical Product |

|---|---|---|---|

| This compound | Phenol or Aliphatic Alcohol | Cu(OAc)₂ or CuF₂ | 2-Fluoro-4-biphenylyl ether |

| This compound | Amine, Amide, or Imidazole | Cu(OAc)₂ | N-(2-Fluoro-4-biphenylyl) amine/amide |

Petasis Reaction

| Reactant 1 | Reactant 2 (Amine) | Reactant 3 (Carbonyl) | Typical Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine | Glyoxylic Acid | α-(2-Fluoro-4-biphenylyl)glycine derivative |

| This compound | Amino Alcohol | Aldehyde or Ketone | Substituted Amino Alcohol |

The versatility of this compound is most evident in its broad applicability across the three major classes of cross-coupling reactions.

C-N and C-O Coupling: As detailed above, the Chan-Lam-Evans coupling is a primary method for forging C-N and C-O bonds using this substrate under copper catalysis. organic-chemistry.org An alternative and widely used method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides or triflates with amines. organic-chemistry.org While the Buchwald-Hartwig reaction typically uses aryl halides as the electrophile, related methodologies can involve boronic acids.

C-C Coupling: The Suzuki-Miyaura reaction remains the preeminent method for C-C bond formation using boronic acids. In this palladium-catalyzed reaction, this compound can be coupled with a variety of sp²-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides or triflates. nih.gov This reaction is fundamental to the synthesis of complex aromatics, such as terphenyls and other advanced materials, and exhibits high functional group tolerance. nih.gov

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound can be employed in asymmetric reactions to generate chiral molecules. For instance, in the Petasis reaction, the use of a chiral amine or a chiral α-hydroxy aldehyde can induce high diastereoselectivity, leading to the formation of chiral amino acid and amino alcohol derivatives. semanticscholar.org Furthermore, the development of catalytic asymmetric Suzuki-Miyaura couplings allows for the synthesis of axially chiral biaryl compounds. By coupling this compound with a suitable aryl halide in the presence of a chiral palladium catalyst, it is possible to control the stereochemistry of the resulting biaryl axis, a structural motif present in many important ligands and natural products. elsevierpure.com

The performance of many organometallic catalysts, particularly those used in cross-coupling reactions like arylaminations, is highly dependent on the structure of the supporting ligand. organic-chemistry.org Biphenyl-based phosphine (B1218219) ligands (e.g., SPhos, RuPhos) are known for their high efficacy. nih.gov this compound serves as an excellent starting point for the synthesis of novel, electronically-tuned ligands. The boronic acid can be transformed into other functional groups, such as an amino or iodo group, which can then be used to construct a phosphine ligand. The presence of the fluorine atom can modify the electronic properties of the final ligand, influencing the activity, stability, and selectivity of the metal catalyst it coordinates. This strategy of "ligand tuning" is essential for optimizing existing catalytic reactions and discovering new ones.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. In this context, arylboronic acids can serve as coupling partners in reactions where a C-H bond is activated and arylated directly. This compound can be used as the aryl source in palladium-catalyzed C-H activation/C-C coupling reactions. In a typical transformation, a palladium catalyst would activate a C-H bond of another aromatic or heteroaromatic substrate, which then undergoes cross-coupling with the boronic acid to form a new biaryl bond. This approach provides a direct and efficient route to complex aromatic structures that might otherwise require lengthy synthetic sequences.

Radiochemical Synthesis: 18F-Difluoromethylation and Analogous Transformations

The development of novel radiolabeling techniques is crucial for advancing molecular imaging with Positron Emission Tomography (PET). Aryl boronic acids, the class to which this compound belongs, are pivotal precursors in this field. nih.gov A significant area of research is the synthesis of ¹⁸F-difluoromethylarenes ([¹⁸F]ArCF₂H), as the difluoromethyl (CF₂H) group is an important motif in modern drug design. nih.gov

A novel method has been developed to synthesize ¹⁸F-difluoromethylarenes from three components: an aryl boronic acid, ethyl bromofluoroacetate, and cyclotron-produced [¹⁸F]fluoride. nih.govrsc.org This process involves two key steps: a copper-catalyzed cross-coupling reaction followed by a manganese-mediated ¹⁸F-fluorodecarboxylation. nih.govrsc.org This approach is significant because it uses readily available [¹⁸F]fluoride and avoids the need for specialized or unstable labeling reagents. nih.gov The methodology has been shown to be tolerant of various functional groups, including those found in complex drug molecules. nih.govnih.gov For example, boronic acid derivatives of the COX-II inhibitor celecoxib (B62257) and the drug fenofibrate (B1672516) have been successfully labeled using this technique. nih.gov

The general applicability of aryl boronic acids as substrates in such transformations highlights the potential of this compound to be used in the creation of novel PET tracers. nih.govnih.gov The biphenyl (B1667301) and fluorine components of its structure could be incorporated into radiopharmaceuticals for imaging specific biological targets. For instance, [¹⁸F]4-(difluoromethyl)-1,1'-biphenyl has been synthesized via such methods, demonstrating the feasibility of labeling biphenyl structures. nih.gov

| Aryl Boronic Acid Precursor | Resulting [¹⁸F]ArCF₂H Product | Radiochemical Conversion (RCC) (%) |

|---|---|---|

| 4-Biphenylboronic acid | [¹⁸F]4-(Difluoromethyl)-1,1'-biphenyl | 45 ± 5 |

| 4-Acetylphenylboronic acid | 1-(4-(Difluoromethyl)phenyl)ethan-1-one | 35 ± 3 |

| 4-(Trifluoromethoxy)phenylboronic acid | 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene | 48 ± 2 |

| (6-Methoxypyridin-3-yl)boronic acid | 2-Methoxy-5-(difluoromethyl)pyridine | 25 ± 3 |

| Fenofibrate boronic acid analogue | [¹⁸F]Fenofibrate-CF₂H | 23 ± 4 |

| Celecoxib boronic acid derivative (ZA140) | [¹⁸F]Celecoxib-CF₂H | 15 ± 2 |

Innovations in Medicinal and Chemical Biology

Boronic Acid Moiety as a Key Pharmacophore in Drug Discovery

The boronic acid group is a unique pharmacophore—a molecular feature responsible for a drug's pharmacological activity—that has gained significant traction in medicinal chemistry. nih.gov Its utility stems from the boron atom's electron-deficient nature, making it a Lewis acid capable of forming reversible covalent bonds with nucleophilic groups, such as the hydroxyl group on serine residues in enzyme active sites. wikipedia.org This ability to mimic the tetrahedral transition state of peptide hydrolysis is a cornerstone of its application in drug design. wikipedia.org

The approval of bortezomib (B1684674), a dipeptidyl boronic acid, for treating multiple myeloma marked a turning point, validating boronic acids as a viable class of therapeutics and stimulating further research. desy.denih.gov Following this success, other boronic acid-containing drugs like ixazomib (B1672701) have also been approved. nih.gov The incorporation of a boronic acid can modify a molecule's selectivity, physicochemical properties, and pharmacokinetic profile. nih.govresearchgate.net For example, the acidity (pKa) of an aryl boronic acid can be tuned by adding electron-withdrawing groups, such as the fluorine atom in this compound, which can enhance binding interactions with biological targets. nih.govnih.gov

Design of Enzyme Inhibitors and Proteasome Inhibitors

Boronic acids are highly effective inhibitors of various enzymes, particularly serine proteases and the proteasome. wikipedia.orgnih.gov The proteasome is a multi-subunit enzyme complex that degrades proteins, and its inhibition is a key strategy in cancer therapy. desy.de Boronic acid inhibitors like bortezomib function by forming a stable, yet reversible, complex with the N-terminal threonine residue in the proteasome's active site, thereby blocking its function and inducing apoptosis in cancer cells. nih.gov

The design of these inhibitors is a highly structured process. Structure-activity relationship (SAR) studies on di- and tri-peptidyl boronates have provided a comprehensive understanding of how different substituents impact potency and selectivity. nih.govacs.org For instance, research has shown that bulky and electronegative substituents at certain positions of a peptide backbone can significantly improve proteasome-inhibitory potency. nih.gov The crystal structure of bortezomib complexed with the yeast 20S proteasome has provided an atomic-level understanding of its binding mode, paving the way for the rational design of next-generation inhibitors with improved selectivity for specific proteasome subunits. desy.de This knowledge allows for the strategic design of novel compounds, where a scaffold like this compound could potentially be incorporated to optimize interactions within an enzyme's binding pocket.

| Inhibitor | Target | Inhibitory Concentration (IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Bortezomib | 20S Proteasome | 0.161 nM | Dipeptide boronic acid |

| Ixazomib | 20S Proteasome | ~3.4 nM (as citrate (B86180) ester) | Orally bioavailable dipeptide boronic acid prodrug |

| Compound 7f (Tripeptide boronate) | 20S Proteasome | 0.079 nM | Tripeptide structure with optimized P2/P3 substituents |

| Compound 49 (Dipeptidyl boronate) | 20S Proteasome | 1.2 nM | Optimized dipeptide scaffold |

| ARFL-Boro | Proteasome β2 subunit | 45 nM | Designed based on endogenous inhibitor structure |

Strategies for Enhancing Drug Bioavailability and Modulating Pharmacokinetics

A significant challenge in drug development is achieving adequate bioavailability and favorable pharmacokinetic properties. The boronic acid moiety offers strategic advantages in overcoming these hurdles. nih.gov One major issue for many drug candidates is rapid first-pass metabolism, where the drug is metabolized in the liver before it can reach systemic circulation. nih.gov Boronic acids can be used in a prodrug strategy to mask metabolically vulnerable groups, such as hydroxyls. nih.govtandfonline.com

For example, replacing a hydroxyl group on a drug molecule with a boronic acid or boronate ester can prevent its rapid glucuronidation, a common metabolic pathway. nih.gov This was demonstrated with a derivative of the breast cancer drug fulvestrant, where replacing the 3-OH group with a boronic acid significantly reduced first-pass metabolism and improved bioavailability while retaining pharmacological activity. nih.gov Furthermore, boronic acid-based prodrugs can be designed to be selectively activated within the tumor microenvironment, which often has high levels of reactive oxygen species (ROS). thieme-connect.comresearchgate.net The carbon-boron bond can be cleaved by ROS like hydrogen peroxide, releasing the active drug specifically at the target site and minimizing systemic toxicity. nih.govtandfonline.com This ROS-responsive release mechanism represents a sophisticated approach to targeted cancer chemotherapy. thieme-connect.com

Targeted Therapeutic Approaches via Glycan Recognition

The surface of mammalian cells, particularly cancer cells, is coated with a dense layer of complex carbohydrates known as the glycocalyx. acs.org Aberrant glycosylation, especially the overexpression of sialic acid, is a hallmark of many cancers and is associated with metastasis and poor prognosis. nih.govacs.org This unique feature of the cancer cell surface provides a target for selective drug delivery.

Boronic acids have a unique ability to form reversible covalent bonds (boronate esters) with the 1,2- and 1,3-diol groups present in saccharides like sialic acid. wikipedia.orgacs.org This interaction can be exploited to target therapeutic agents to cancer cells. nih.govrsc.org Researchers have designed boronic acid-functionalized nanoparticles and liposomes that selectively bind to the overexpressed glycans on tumor cells. rsc.orgbohrium.com This binding is often pH-sensitive; the acidic microenvironment of tumors can enhance the binding affinity of certain boronic acid derivatives, further increasing targeting specificity. acs.orgnih.gov This approach allows for the targeted delivery of chemotherapeutics, enhancing their concentration at the tumor site and reducing off-target effects. acs.org Multimeric boronic acids, which present multiple binding sites, have been shown to be particularly effective in targeting unique glycans on pathogens like Mycobacterium tuberculosis, showcasing the versatility of this strategy beyond cancer therapy. rsc.org

Development of Biocompatible Probes for Biological Sensing

The ability of boronic acids to bind with diols has also been harnessed for the development of biocompatible fluorescent probes for sensing and imaging biological molecules. dntb.gov.uanih.gov These sensors are designed to detect species rich in diols, such as carbohydrates (e.g., glucose) and other important biomolecules. researchgate.net

The general design of these probes involves linking a boronic acid recognition element to a fluorophore. nih.gov In the unbound state, the fluorescence may be quenched. Upon binding to a target diol, a change in the electronic properties of the boron atom can disrupt the quenching mechanism, leading to a "turn-on" fluorescence signal. nih.govnus.edu.sg This principle has been used to create highly sensitive and selective probes for detecting glucose in living cells and even in organisms like zebrafish. nih.gov Researchers have also developed probes for other crucial molecules like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), demonstrating the broad applicability of this sensing strategy. nih.govnus.edu.sg The biocompatibility and the ability to fine-tune the probe's properties, such as its operating pH and fluorescence wavelength, make boronic acid-based sensors powerful tools for studying complex biological systems in real-time. dntb.gov.uanih.gov

Fluorescence-Based Saccharide Sensing

The unique ability of boronic acids to reversibly bind with 1,2- or 1,3-diols makes them a cornerstone in the development of fluorescent sensors for saccharides. researchgate.netnih.gov This interaction forms a stable cyclic ester, which can induce significant and measurable changes in the fluorescence of a nearby fluorophore. researchgate.net The compound this compound, as a member of the arylboronic acid family, is integral to the principles of these sensing systems.

The mechanism of fluorescence modulation in these sensors is often sophisticated, relying on processes such as Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or the disruption of fluorophore aggregation. nih.govboronmolecular.com In a common PET-based design, a fluorophore (like anthracene) is paired with a tertiary amine and a boronic acid group. libretexts.org In the absence of a saccharide, the nitrogen's lone pair of electrons can quench the fluorescence of the fluorophore. nih.govlibretexts.org Upon binding a saccharide, the acidity of the boron atom increases, strengthening the interaction between the boron and the nitrogen (N–B dative bond). nih.govlibretexts.org This enhanced bond reduces the quenching effect of the amine, causing the sensor to "turn on" and emit a fluorescent signal that is proportional to the saccharide concentration. nih.gov

Another proposed mechanism involves the aggregation of the sensor molecules in solution, which quenches fluorescence. The binding of saccharides can increase the sensor's solubility, leading to disaggregation and a subsequent enhancement of fluorescence. nih.govwikipedia.org

Glucose Monitoring Systems and Challenges

While boronic acid-based sensors show great promise for medical applications like continuous glucose monitoring, significant challenges remain. libretexts.org A primary obstacle is achieving high selectivity for glucose, as many simple boronic acid sensors exhibit a higher affinity for other saccharides, particularly fructose. This interference can lead to inaccurate readings in a complex biological environment like blood serum. libretexts.org

To overcome this, researchers have developed more complex "diboronic acid" (DBA) sensors. libretexts.orgresearchgate.net By incorporating two boronic acid groups into a single sensor molecule, the system can bind to two different diol sites on a glucose molecule simultaneously. libretexts.org This "chelate effect" significantly enhances the binding affinity and selectivity for glucose over other monosaccharides that cannot form such a stable bidentate complex. libretexts.orgresearchgate.net For example, a pioneering DBA sensor demonstrated a binding constant for glucose that was substantially higher than for fructose. libretexts.org

Another challenge is ensuring the sensor operates effectively at physiological pH (around 7.4). gre.ac.uk The binding efficiency of many boronic acids is pH-dependent, and the introduction of electron-withdrawing groups, such as the fluorine atom in this compound, can lower the pKa of the boronic acid, making it more effective at neutral pH. nih.gov

| Challenge | Approach | Mechanism |

| Low Glucose Selectivity | Development of Diboronic Acid (DBA) Sensors | Creates two points of attachment for the glucose molecule, forming a more stable complex compared to other saccharides. libretexts.orgresearchgate.net |

| pH Sensitivity | Modification of the Phenyl Ring | Incorporating electron-withdrawing groups (e.g., fluorine) lowers the pKa, enhancing binding affinity at physiological pH. nih.gov |

| In Vivo Stability | Immobilization in Hydrogels | Encapsulating the sensor in a biocompatible hydrogel matrix provides stability for continuous monitoring. gre.ac.uk |

Application in Diagnostics and Chemical Probes

The application of boronic acids extends beyond glucose sensing to broader diagnostic tools and chemical probes. Their ability to interact with a range of biologically important molecules containing diol functionalities, such as catecholamines and certain glycoproteins, makes them versatile receptors. researchgate.netrsc.org By combining various boronic acid-based sensors into an array, researchers can develop "artificial tongues" that generate a unique response pattern for different analytes, allowing for high-throughput screening and complex mixture analysis. rsc.org

Furthermore, derivatives of 2-Fluoro-4-biphenylylpropionic acid have been synthesized and investigated as potential anti-inflammatory agents, highlighting the utility of the fluorinated biphenyl scaffold in medicinal chemistry and the development of diagnostic and therapeutic compounds. nih.gov

Fluorine as a Spectroscopic Probe and Tracer in Biological Systems

The fluorine atom in this compound is not merely a substituent to modify reactivity; it serves as a powerful spectroscopic probe. Fluorine-19 (¹⁹F) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to several key advantages: it has 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity), and a wide range of chemical shifts that are extremely sensitive to the local chemical environment. lightpublishing.cnsigmaaldrich.com

Crucially, fluorine is virtually absent in biological systems, meaning that a ¹⁹F NMR spectrum of a biological sample will only show signals from the introduced fluorinated probe molecule. lightpublishing.cnuniss.it This lack of background noise allows for clear, unambiguous detection of the probe's interactions. By incorporating a compound like this compound into a biological system, researchers can use ¹⁹F NMR to monitor binding events, conformational changes in proteins, and the probe's metabolic fate. uniss.itrsc.org For instance, a change in the ¹⁹F chemical shift can indicate that the boronic acid has bound to its target diol, providing valuable information on molecular interactions in real-time. rsc.org

| Property of ¹⁹F | Advantage for Biological NMR |

| 100% Natural Abundance | High signal strength without isotopic enrichment. sigmaaldrich.com |

| High Gyromagnetic Ratio | High sensitivity, comparable to proton (¹H) NMR. sigmaaldrich.com |

| Large Chemical Shift Range | High sensitivity to subtle changes in the local molecular environment. lightpublishing.cn |

| Absence in Biological Systems | No background signal, allowing for clear detection of the fluorinated probe. lightpublishing.cnuniss.it |

Contributions to Materials Science and Advanced Functional Materials

This compound is a vital building block in materials science, primarily due to its role in synthesizing complex organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction creates carbon-carbon bonds to form biaryl or poly-aryl structures, which are the fundamental scaffolds for many advanced functional materials. libretexts.orgresearchgate.net

Components for Organic Electronics

The synthesis of materials for organic electronics relies heavily on the ability to construct extended, conjugated molecular systems. Boronic acids and their derivatives are instrumental in this field. sigmaaldrich.com The biphenyl structure of this compound makes it a key intermediate for creating the larger, often rigid, and planar molecules required for efficient charge transport and light emission in organic electronic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

In the realm of display technology, fluorinated biphenyl compounds are critical components. This compound serves as a precursor to these materials through Suzuki coupling. lightpublishing.cnresearchgate.net

For Liquid Crystal Displays (LCDs) , the incorporation of fluorine atoms into the liquid crystal molecules is essential. researchgate.netresearchgate.net The strong polarity of the carbon-fluorine bond allows for precise tuning of the material's dielectric anisotropy, a key property that governs how the liquid crystals align in an electric field. researchgate.netbiointerfaceresearch.com The strategic placement of fluorine, which can be achieved by using specifically substituted building blocks like this compound, is used to create materials with either positive or negative dielectric anisotropy, tailored for different display modes. beilstein-journals.org

In Organic Light-Emitting Diodes (OLEDs) , fluorinated biphenyls and more complex poly-aromatic structures are used to create the functional layers of the device, including the electron-transport layer (ETL) and the light-emitting layer itself. uniss.itrsc.org The fluorine atoms can enhance the electron-accepting properties of the material, making it suitable for an ETL. Furthermore, the rigid biphenyl core is a common feature in many high-efficiency blue light emitters, which are crucial for full-color displays and white lighting applications. nih.gov The synthesis of these advanced materials often involves a Suzuki coupling step where a boronic acid, such as this compound, is coupled with another aryl halide to build the final chromophore structure. nih.govresearchgate.net

Organic Semiconductors and Molecular Wires

The development of organic semiconductors is a cornerstone of modern electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to the molecular structure of their constituent organic compounds. Biphenyl derivatives are a common motif in organic electronics due to their rigid structure and ability to facilitate charge transport.

Theoretically, this compound could serve as a valuable building block in the synthesis of novel organic semiconductors through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The introduction of a fluorine atom onto the biphenyl backbone can significantly influence the electronic properties of the resulting material. Fluorination is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules. This tuning of frontier orbital energies is critical for optimizing charge injection and transport in electronic devices.

In the context of molecular wires, which are one-dimensional charge-conducting molecules, the rigid biphenyl structure of this compound could contribute to the formation of well-ordered molecular assemblies, a key requirement for efficient charge transport. The fluorine substituent could also introduce specific intermolecular interactions, potentially influencing the packing of the molecules and, consequently, their conductive properties.

However, a direct search of the scientific literature did not yield specific examples or data on the use of this compound for these purposes. Performance data, such as charge mobility or device efficiency for materials derived from this specific compound, is not currently available.

Building Blocks for Porous Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The synthesis of COFs often relies on the self-condensation of boronic acids or the reaction of boronic acids with polyhydroxy compounds. These reactions form strong, covalent boroxine (B1236090) or boronate ester linkages, respectively, which define the framework's structure.

Given its bifunctional nature, possessing both a boronic acid group and a reactive biphenyl unit, this compound is a theoretical candidate for the construction of novel COFs. The biphenyl unit could act as a linear linker, contributing to the formation of a porous, two- or three-dimensional network. The fluorine atom would be incorporated into the framework's backbone, potentially influencing its properties.

The presence of fluorine within the pores of a COF could alter its gas sorption properties, affecting both the capacity and selectivity for different gases. Furthermore, the electronic effects of fluorine could modulate the framework's photophysical or catalytic properties.

Despite these possibilities, there are no published reports on the synthesis and characterization of COFs specifically using this compound as a building block. Therefore, data on pore size, surface area, and application-specific performance of such a COF are not available.

Precursors for Metal-Organic Frameworks (MOFs) with Tailored Properties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The vast diversity of both the metal and organic components allows for the design of MOFs with a wide range of properties and applications, including gas storage, separation, and catalysis.

Boronic acids can be incorporated into MOF structures, either as part of the primary organic linker or as a post-synthetic modification. In the case of this compound, it could theoretically be modified to include additional coordinating groups (e.g., carboxylic acids) to enable its use as a primary linker in MOF synthesis.

The fluorinated biphenyl unit would then become an integral part of the MOF's pore walls. As with COFs, the fluorine atoms could influence the framework's interactions with guest molecules. For instance, the increased hydrophobicity imparted by fluorine could be advantageous for the selective adsorption of nonpolar molecules. The electronic properties of the fluorinated linker could also impact the catalytic or sensing capabilities of the MOF.

A thorough literature search, however, did not uncover any instances of this compound being used as a precursor for MOF synthesis. Consequently, there is no experimental data on the properties of MOFs derived from this specific compound.

Engineering Materials with Enhanced Stability and Intermolecular Interactions through Fluorination

Fluorination is a powerful tool in materials science for enhancing the thermal and chemical stability of organic compounds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its introduction can protect a molecule from degradation.

Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a crucial role in determining the solid-state packing of molecules. The specific placement of the fluorine atom in this compound could direct the self-assembly of derived materials, leading to favorable morphologies for applications like charge transport or selective guest binding.

While these are well-established principles of fluorine chemistry in materials science, the specific effects of the 2-fluoro-4-biphenylyl arrangement on material stability and intermolecular interactions have not been documented in the scientific literature for the advanced applications outlined.

Computational and Theoretical Studies of 2 Fluoro 4 Biphenylylboronic Acid

Density Functional Theory (DFT) in Understanding Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules. For 2-Fluoro-4-biphenylylboronic acid, DFT calculations can provide a detailed picture of its molecular geometry, electron distribution, and orbital energies. These fundamental properties are key to understanding its reactivity.

DFT calculations can be employed to determine optimized molecular geometries, including bond lengths and angles. For example, a study on the related molecule 3-fluoro-4-formylphenylboronic acid utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its structure. trdizin.gov.tr Similar calculations for this compound would elucidate the dihedral angle between the two phenyl rings and the planarity of the boronic acid group, which are important for its interaction with catalyst systems.

Furthermore, DFT is used to calculate key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The electron-withdrawing nature of the fluorine atom in this compound is expected to influence these orbital energies. DFT calculations on other fluorinated biphenyl (B1667301) derivatives have been used to analyze their reactivity descriptors and electronic relationships. mdpi.com

Below is a hypothetical data table illustrating the type of information that can be obtained from DFT calculations on this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| C-F Bond Length | 1.35 Å |

| C-B Bond Length | 1.56 Å |

Modeling of Molecular Interactions and Reactivity Profiles

Modeling the molecular interactions of this compound is essential for predicting its behavior in chemical reactions. This involves understanding both intramolecular and intermolecular forces that dictate its reactivity profile.

Computational models can simulate the interaction of this compound with other species in a reaction mixture, such as the palladium catalyst and the base. The steric and electronic effects of the fluorine substituent and the biphenyl group play a significant role in these interactions. For example, the steric hindrance around the boronic acid group can influence the ease with which it approaches the catalytic center. Computational methods, such as calculating the percent buried volume (%Vbur), have been used to assess the steric influence of catalysts in reactions involving hindered fluorinated arenes. researchgate.net

The reactivity profile of this compound is also heavily influenced by its electronic properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can affect the acidity of the boronic acid and the nucleophilicity of the aryl group during the transmetalation step of a Suzuki-Miyaura reaction. Studies on other fluorinated arylboronic acids have shown that the electronic properties of the substituents are a key determinant of reactivity. mdpi.com For instance, electron-deficient arylboronic acids have been shown to favor homocoupling under certain conditions. researchgate.net

Molecular electrostatic potential (MEP) maps, which can be generated through computational modeling, visualize the electron density distribution on the molecule's surface. These maps can predict sites susceptible to electrophilic or nucleophilic attack, thereby providing a visual representation of its reactivity profile.

| Interaction Type | Modeling Approach | Key Findings |

| Catalyst Interaction | Docking simulations, QM/MM | Steric hindrance from the ortho-fluoro group may influence the orientation in the catalyst's active site. |

| Solvent Effects | Implicit/Explicit Solvent Models | The polarity of the solvent can affect the stability of intermediates and transition states. |

| Base Interaction | DFT Calculations | The strength and nature of the base can influence the formation of the reactive boronate species. |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 2-Fluoro-4-biphenylylboronic acid. It provides detailed information about the atomic arrangement and the electronic environment of the nuclei within the molecule.

A multi-nuclear NMR approach is essential for the comprehensive characterization of this compound, with each nucleus offering unique insights into the molecular structure.

¹H NMR Spectroscopy: Proton (¹H) NMR is used to identify the number and environment of hydrogen atoms in the molecule. For this compound, the aromatic protons on the two phenyl rings will exhibit distinct signals in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns are influenced by the positions of the fluorine atom and the boronic acid group. The protons on the phenyl ring bearing the fluorine and boronic acid substituents will show complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The protons of the unsubstituted phenyl group will show a more straightforward set of multiplets. The two hydroxyl protons of the boronic acid group are often broad and may exchange with solvent, sometimes appearing as a single broad signal.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. masterorganicchemistry.com Due to the lack of symmetry in this compound, all 12 carbon atoms of the biphenyl (B1667301) core are expected to be chemically distinct and thus produce twelve separate signals. masterorganicchemistry.com The chemical shifts are influenced by the attached atoms and the hybridization state. libretexts.org Carbons bonded to the electronegative fluorine atom will experience a downfield shift, and the carbon directly attached to the boron atom will also have a characteristic chemical shift. libretexts.orglibretexts.org Aromatic carbons typically resonate in the 125-150 ppm range. libretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.com Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. alfa-chemistry.com For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal, typically in the range of +80 to +170 ppm for aryl fluorides (relative to CFCl₃), provides information about the electronic environment of the fluorine atom. alfa-chemistry.comucsb.edu Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) can be observed in the ¹H NMR spectrum and vice-versa, which aids in the assignment of signals. This technique is particularly useful for monitoring changes in the local environment of the fluorine atom during chemical reactions or binding events. nih.gov

¹¹B NMR Spectroscopy: Boron-11 (¹¹B) NMR is specifically used to probe the environment of the boron atom. huji.ac.il Boron has two NMR-active isotopes, but ¹¹B (spin 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity and sharper signals compared to ¹⁰B. huji.ac.ilnih.gov The chemical shift of the ¹¹B nucleus in boronic acids is sensitive to the coordination state of the boron atom. sdsu.eduresearchgate.net In its trigonal planar state in the free acid, the ¹¹B signal for arylboronic acids typically appears in the range of 27-33 ppm. sdsu.edu Upon interaction with diols or other nucleophiles to form a tetrahedral boronate species, the ¹¹B signal shifts significantly upfield to a range of 5-9 ppm, providing direct evidence of a binding event. researchgate.net This makes ¹¹B NMR a powerful tool for studying the reversible interactions of this compound with biological molecules or for monitoring reactions at the boronic acid moiety. escholarship.org

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information Provided |

| ¹H | 6.5 - 8.0 (aromatic), variable (B(OH)₂) | Number and environment of protons, proton-proton and proton-fluorine coupling. |

| ¹³C | 115 - 150 (aromatic) | Number of non-equivalent carbons, electronic environment of carbons. |

| ¹⁹F | +80 to +170 (aryl-F) | Electronic environment of the fluorine atom, fluorine-proton coupling. |

| ¹¹B | 27 - 33 (trigonal), 5 - 9 (tetrahedral) | Coordination state of the boron atom, useful for studying binding interactions. |

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information about the molecular weight and elemental composition of the compound, which is crucial for its identification and structural confirmation. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for arylboronic acids, which allows for the analysis of the intact molecule. nih.gov The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass (216.075788 g/mol ), confirming its elemental formula of C₁₂H₁₀BFO₂.

In addition to structural confirmation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for reaction monitoring. rsc.org For instance, in Suzuki coupling reactions where this compound is used as a reagent, LC-MS can be employed to track the consumption of the starting material and the formation of the product in real-time. rsc.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high sensitivity of mass spectrometry enables the detection of reactants, products, and any intermediates or byproducts, providing a comprehensive overview of the reaction progress. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org For this compound, which is a solid at room temperature with a reported melting point of 243-248 °C, single-crystal X-ray diffraction would provide unambiguous information about its molecular structure. This includes precise bond lengths, bond angles, and torsional angles. wikipedia.org

The resulting crystal structure would reveal the planarity of the biphenyl system, the conformation of the boronic acid group, and any intermolecular interactions such as hydrogen bonding involving the boronic acid hydroxyl groups. These interactions are critical in understanding the packing of the molecules in the crystal lattice. Furthermore, X-ray crystallography can be used to study the interaction of this compound with other molecules, such as proteins, by co-crystallization. nih.gov The analysis of such co-crystal structures can elucidate the specific binding modes and interactions that are fundamental to its biological or catalytic activity. nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Improved Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing environmental impact and maximizing resource efficiency. For 2-Fluoro-4-biphenylylboronic acid, a primary area of future research will be the development of more sustainable synthetic methodologies that move beyond traditional multi-step processes.

Current research in the broader field of organoboron chemistry points towards several promising avenues. One key direction is the use of catalytic C-H borylation. researchgate.net This approach allows for the direct conversion of a carbon-hydrogen bond on the fluoro-biphenyl scaffold into a carbon-boron bond, potentially reducing the number of synthetic steps and the need for pre-functionalized starting materials. mdpi.com Such methods decrease waste and improve atom economy.

Another area of focus is the development of catalytic C-F borylation, which would utilize more readily available fluorinated precursors. researchgate.net Research into more environmentally benign reaction conditions, such as the use of greener solvents (e.g., water or bio-derived solvents) and energy-efficient reaction methods (e.g., flow chemistry), will also be critical. The modification of bio-based materials, like furfural, to create fluorinated building blocks highlights a trend towards integrating renewable feedstocks into the synthesis of valuable chemical products. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Aryl Boronic Acids

| Feature | Traditional Synthesis | Future Sustainable Routes |

|---|---|---|

| Starting Materials | Often require pre-functionalized halogenated arenes | Can utilize unactivated C-H or C-F bonds |

| Atom Economy | Moderate; involves multiple steps and protecting groups | High; direct functionalization reduces waste |

| Catalysts | Often relies on palladium catalysts | Exploration of earth-abundant metal catalysts |

| Solvents | Typically organic solvents (e.g., dioxane, toluene) | Focus on green solvents like water or flow systems |

| Waste Generation | Higher due to stoichiometric reagents and byproducts | Minimized through catalytic cycles and fewer steps |

Exploration of Underexplored Reactivity Modes

While this compound is well-known for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, its full reactive potential remains to be explored. fujifilm.comfujifilm.comacs.org Future research will likely delve into less common but highly valuable transformations of the boronic acid functional group.

Beyond C-C bond formation, boronic acids can participate in a variety of other cross-coupling reactions. The exploration of C-N and C-O cross-coupling reactions using this specific compound could lead to the synthesis of novel fluorinated amines, ethers, and phenols, which are important motifs in pharmaceuticals and agrochemicals. researchgate.net

Furthermore, the direct fluorination of the boronic acid moiety presents another intriguing research direction. Methods for the conversion of C-B bonds to C-F bonds have been developed, which could provide a late-stage fluorination strategy in complex molecule synthesis. acs.org This would be particularly advantageous for the synthesis of PET imaging agents, where the introduction of a fluorine-18 isotope is the final step. nih.gov Investigating the photoredox catalysis of this compound could also unlock novel reaction pathways and provide access to previously inaccessible chemical structures.

Expansion of Applications in Emerging Fields

The unique properties conferred by the fluorine atom and the biphenyl (B1667301) structure make this compound a valuable component for advanced materials and bioactive molecules. While it has found use in organic electronics and medicinal chemistry, its application in other emerging fields is a significant area for future growth.

In materials science, this compound serves as a building block for organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com Future research could focus on incorporating this moiety into more complex polymer structures to develop advanced materials with tailored electronic, thermal, and mechanical properties for applications in flexible electronics and nanotechnology. scbt.com

In the life sciences, the fluorinated biphenyl scaffold is a privileged structure in drug discovery. Beyond its current uses, there is potential for its incorporation into new classes of agrochemicals, leveraging the known effects of fluorine on metabolic stability and binding affinity. Another emerging application is in the development of chemical probes and sensors, where the specific electronic and spectroscopic properties of the molecule can be harnessed for detecting biological analytes.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The most profound future developments for this compound will likely arise from research that spans traditional scientific disciplines. The compound is ideally positioned to be a key player at the intersection of chemistry, biology, and materials science. scbt.com

An exemplary area of interdisciplinary research is the development of novel radiotracers for Positron Emission Tomography (PET). The synthesis of molecules containing [¹⁸F]fluorine is a critical challenge in medicine. Developing robust methods to incorporate fluorine-18 into bioactive molecules using this compound as a precursor would be a significant advancement in diagnostic imaging. nih.gov This endeavor requires expertise in synthetic chemistry (to build the molecule), radiochemistry (to incorporate the isotope), and biology (to test the efficacy of the tracer).

Another interdisciplinary frontier is the creation of biocompatible electronic materials. Materials synthesized using this boronic acid for applications like organic semiconductors could be further studied for their interaction with biological systems. This could lead to the development of novel biosensors, implantable medical devices, or drug delivery systems, merging the fields of materials science and biomedical engineering.

常见问题

Basic: What are the key physicochemical properties of 2-Fluoro-4-biphenylylboronic acid, and how do they influence its reactivity in cross-coupling reactions?

Answer:

this compound (C₁₂H₁₀BFO₂; MW 216.02 g/mol) has a melting point of 243–248°C, indicating high thermal stability suitable for reactions at elevated temperatures . The fluorine atom at the 2-position induces electron-withdrawing effects, which can activate the boronic acid group for Suzuki-Miyaura couplings. The biphenyl moiety enhances steric bulk, potentially reducing undesired side reactions in catalytic cycles. Characterization via NMR typically shows a peak near 30 ppm for the boronic acid group, while NMR confirms the fluorine substitution pattern.

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

The compound is synthesized via Miyaura borylation :

Halogenation : 2-Fluoro-4-bromobiphenyl is treated with a palladium catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert conditions.

Hydrolysis : The resulting pinacol boronate ester is hydrolyzed using acidic or aqueous conditions to yield the boronic acid .

Key Considerations :

- Moisture-sensitive intermediates require anhydrous conditions.

- Purification via recrystallization (using ethanol/water) ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound to minimize protodeboronation?

Answer:

Protodeboronation is a common side reaction due to the electron-withdrawing fluorine atom. Optimization strategies include:

- Base Selection : Use weak bases (e.g., K₃PO₄) instead of strong bases (e.g., NaOH) to reduce boronic acid degradation.

- Solvent System : Mixed solvents (THF/H₂O or dioxane/H₂O) improve solubility and stabilize the boronate intermediate.

- Catalyst Tuning : Pd(PPh₃)₄ or SPhos-Pd-G3 catalysts enhance turnover while minimizing side reactions .

Example Protocol : - This compound (1.2 equiv), aryl halide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₃PO₄ (3 equiv) in THF/H₂O (4:1) at 80°C for 12 hours.

Advanced: What computational methods are applicable for predicting the electronic and steric effects of this compound in catalysis?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

- Electrostatic Potential Maps : Visualize electron-deficient regions at the boron center due to fluorine’s inductive effect.